molecular formula C10H18O B1332158 4-N-Butylcyclohexanone CAS No. 61203-82-5

4-N-Butylcyclohexanone

Cat. No.: B1332158
CAS No.: 61203-82-5
M. Wt: 154.25 g/mol
InChI Key: CKUNTDNDGXPOPB-UHFFFAOYSA-N
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Description

4-N-Butylcyclohexanone (CAS 61203-82-5) is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. It serves as a versatile intermediate in organic synthesis and material science. Its primary researched application is as a key building block in the synthesis of intermediates for liquid crystals . The compound is characterized by specific physical properties including a melting point of 101-102 °C, a boiling point of 220.1 °C at 760 mmHg, and a density of 0.888 g/cm³ . Scientific studies involving related structural analogues, such as 4-tert-butylcyclohexanone, highlight the research interest in this class of compounds. These analogues are utilized in the synthesis of complex molecules with potential biological activity, including derivatives evaluated for their antibacterial properties against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli , as well as in the development of novel chalcone-based compounds studied for their anti-cancer potential . Furthermore, metabolic studies on isomeric butylcyclohexanones provide insights into the biochemical processing of these molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-9-5-7-10(11)8-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUNTDNDGXPOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337622
Record name 4-N-Butylcyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-82-5
Record name 4-Butylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N-Butylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone, 4-butyl
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-N-Butylcyclohexanone can be synthesized through several methods. One common approach involves the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-tert-butylcyclohexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 4-N-Butylcyclohexanone undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form secondary alcohols using reducing agents like NaBH4 or LiAlH4

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: NaBH4 in ethanol or LiAlH4 in anhydrous ether.

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

    Reduction: Secondary alcohols (e.g., 4-N-butylcyclohexanol).

    Oxidation: Carboxylic acids or ketones.

    Substitution: Compounds with different functional groups replacing the butyl group.

Scientific Research Applications

4-N-Butylcyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-N-Butylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions from reducing agents like NaBH4 or LiAlH4, leading to the formation of secondary alcohols . The exact molecular targets and pathways can vary depending on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogs: 4-Alkylcyclohexanones

The physicochemical properties of 4-$n$-butylcyclohexanone vary significantly with alkyl chain length and branching. Table 1 summarizes key data for linear 4-alkylcyclohexanones:

Compound CAS No. Molecular Formula Boiling Point (°C/mmHg) Purity (GC) Application
4-Ethylcyclohexanone ST00878 $ \text{C}8\text{H}{14}\text{O} $ - ≥98% LCD precursors, pharmaceuticals
4-$n$-Propylcyclohexanone ST00879 $ \text{C}9\text{H}{16}\text{O} $ - ≥98% Organic synthesis intermediates
4-$n$-Butylcyclohexanone 61203-82-5 $ \text{C}{10}\text{H}{18}\text{O} $ 71 (0.2 mmHg) ≥98% Liquid crystal dielectrics
4-$n$-Pentylcyclohexanone ST01233 $ \text{C}{11}\text{H}{20}\text{O} $ 102 (0.4 mmHg) ≥98% Specialty chemicals

Key Findings :

  • Boiling Points: The boiling point increases with alkyl chain length due to enhanced van der Waals interactions. For instance, 4-$n$-pentylcyclohexanone boils at 102°C under 0.4 mmHg, compared to 71°C for the butyl analog under 0.2 mmHg .
  • Industrial Relevance : Longer alkyl chains (e.g., pentyl) improve thermal stability in liquid crystals, while shorter chains (e.g., ethyl) are preferred for synthetic flexibility .

Structural Isomers: 4-$tert$-Butylcyclohexanone

4-$tert$-Butylcyclohexanone (CAS: 84-64-0, $ \text{C}{10}\text{H}{18}\text{O} $) is a branched isomer with distinct properties:

  • Molecular Weight : Reported as 171.6 g/mol in the CRC Handbook, conflicting with the theoretical 154.25 g/mol for $ \text{C}{10}\text{H}{18}\text{O} $. This discrepancy may arise from measurement errors or impurities .
  • Physical State : The bulky $ tert $-butyl group increases steric hindrance, reducing solubility in polar solvents (e.g., water) compared to the linear $ n $-butyl analog .

Functional Group Variations

4-Hydroxycyclohexanone

4-Hydroxycyclohexanone ($ \text{C}6\text{H}{10}\text{O}_2 $) introduces a hydroxyl group, enhancing polarity and reactivity. It serves as a precursor for spirocyclic compounds and pharmaceutical intermediates, unlike the ketone-dominated reactivity of 4-$n$-butylcyclohexanone .

4-(Benzoyloxy)cyclohexanone

This ester derivative ($ \text{C}{13}\text{H}{14}\text{O}_3 $) exhibits unique photochemical properties, making it suitable for UV-curable coatings. Its synthesis involves benzoylation of 4-hydroxycyclohexanone, contrasting with the Fries rearrangement used for 4-alkyl analogs .

Biological Activity

4-N-Butylcyclohexanone (CAS Number: 61203-82-5) is a cyclohexanone derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.

This compound is characterized by a butyl group attached to the cyclohexanone structure. It is commonly synthesized through various organic reactions, including reduction and substitution processes. The compound can undergo:

  • Reduction : Producing secondary alcohols such as 4-N-butylcyclohexanol.
  • Oxidation : Leading to the formation of carboxylic acids or ketones.
  • Substitution : Resulting in compounds with different functional groups replacing the butyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism includes:

  • Nucleophilic Attack : In reduction reactions, the compound can be reduced by hydride ions from reducing agents like NaBH4 or LiAlH4, forming secondary alcohols.
  • Interaction with Biomolecules : The compound may interact with proteins and enzymes, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown:

  • Bacteriostatic Effects : Compounds derived from 4-tert-butylcyclohexanone demonstrated strong antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as moderate effects against Escherichia coli .

Cytotoxicity and Anti-inflammatory Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In one study, certain derivatives showed:

  • Cytotoxicity : Inducing apoptosis in leukemia cell lines through caspase-dependent pathways, indicating potential for therapeutic applications in cancer treatment .
  • Anti-inflammatory Activity : Compounds derived from similar structures have been noted to inhibit prostaglandin E2 production and reduce edema in animal models, suggesting anti-inflammatory properties .

Case Studies

  • Antimicrobial Testing :
    • A study synthesized derivatives of 4-tert-butylcyclohexanone and tested their activity against larvae and adult insects, revealing attractant properties alongside weak feeding deterrent effects against Alphitobius diaperinus and Myzus persicae .
  • Cytotoxicity Assessment :
    • Research conducted on selected compounds derived from this compound indicated significant cytotoxic effects on human lymphoid leukemia cells, with mechanisms involving the inhibition of anti-apoptotic proteins .

Data Summary

Biological ActivityObservationsReference
AntibacterialStrong activity against Bacillus subtilis and Staphylococcus aureus
CytotoxicityInduces apoptosis in leukemia cell lines
Anti-inflammatoryReduces edema and inhibits PGE2 production

Q & A

Q. What are the recommended synthetic routes for 4-N-Butylcyclohexanone, and how can reaction yields be optimized?

this compound is synthesized via alkylation reactions, such as the reaction of 3-bromopropyl acetate with this compound in polar solvents like acetonitrile or toluene. Key steps include:

  • Alkylation : Use acetonitrile for higher yields (33%) compared to toluene (20%), suggesting polar solvents enhance C-alkylation efficiency .
  • Purification : Employ fractional distillation under reduced pressure (e.g., 0.4 mmHg) to isolate the product.
  • Characterization : Validate purity via GC-MS and NMR spectroscopy.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions and cyclohexanone backbone. For example, the carbonyl carbon typically resonates at ~208 ppm .
  • IR Spectroscopy : Identify ketone C=O stretches near 1715 cm⁻¹ and alkyl C-H stretches at 2850–2960 cm⁻¹ .
  • Mass Spectrometry : Validate molecular weight (196.33 g/mol) via EI-MS, observing fragmentation patterns consistent with cyclohexanone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent effects observed during alkylation of this compound?

Contradictory solvent effects (e.g., higher yields in acetonitrile vs. toluene) require systematic analysis:

  • Experimental Design : Compare reaction kinetics and thermodynamics in solvents of varying polarity.
  • Data Validation : Replicate trials with controlled humidity/temperature.
  • Mechanistic Insights : Use DFT calculations to model solvent interactions with intermediates .

Q. Table 1: Solvent Effects on Alkylation Yield

SolventPolarity IndexYield (%)
Acetonitrile5.833
Toluene2.420

Q. What methodologies are suitable for studying tautomerism in this compound derivatives?

Post-hydrolysis derivatives (e.g., 2-(3'-hydroxypropyl)cyclohexanones) undergo tautomerism. Key approaches include:

  • Dynamic NMR : Monitor equilibrium between keto and enol forms at varying temperatures.
  • X-ray Crystallography : Resolve tautomeric states in solid-phase structures .
  • Computational Modeling : Simulate energy barriers for tautomeric interconversion using Gaussian or ORCA software .

Q. How can environmental impacts of this compound be mitigated in laboratory settings?

  • Waste Minimization : Use microfluidic reactors to reduce solvent volumes .
  • Biodegradation Studies : Screen microbial consortia for ketone degradation pathways.
  • Ecotoxicology : Perform Daphnia magna assays to assess aquatic toxicity .

Q. Table 2: Key Environmental Parameters

ParameterValue/Risk Level
Biodegradability (OECD 301F)Low
LC50 (Fish, 96h)>100 mg/L

Methodological Resources

  • Synthetic Protocols : Refer to alkylation and purification techniques in The Journal of Organic Chemistry .
  • Safety Guidelines : Follow GHS-compliant SDS from ChemScene LLC and EPA DSSTox .
  • Data Repositories : Access spectral data via NIST Chemistry WebBook and PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-N-Butylcyclohexanone
Reactant of Route 2
4-N-Butylcyclohexanone

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